![molecular formula C8H8F3NO B3024398 O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine CAS No. 2993-57-9](/img/structure/B3024398.png)
O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine
Descripción general
Descripción
“O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine” is an organic compound. It appears as a white to slightly yellow solid . It is soluble in organic solvents such as dimethylformamide, but its solubility in water is relatively low .
Synthesis Analysis
One synthesis method involves reacting the corresponding trifluoromethyl phenyl sulfonate with hydroxylamine to obtain the target product .Molecular Structure Analysis
The molecular formula of “this compound” is C7H6F3NO . It has a molecular weight of 177.12 .Chemical Reactions Analysis
This compound has the characteristics of hydroxylamine and trifluoromethyl phenyl, and can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“this compound” has a density of 1.320±0.06 g/cm3 (Predicted) and a boiling point of 202.4±40.0 °C (Predicted) . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Stability and Transformation in Reductive Metabolism
Hydroxylamines, including derivatives similar to O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine, have been noted for their instability in aqueous solutions, particularly in the presence of oxygen. This instability is significant in the context of bioremediation systems, where monitoring is often focused on aminated products. The study highlights the formation of azoxy compounds from aryl-hydroxylamine reactions, which is essential in understanding the mass balance in such systems (Wang, Zheng, & Hughes, 2004).
Photo-Oxidation of Furan Derivatives
Research has applied derivatives of hydroxylamine, such as O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, in the photo-oxidation of furan and its methylated derivatives. The study emphasizes the environmental implications of 1,4-dicarbonyls as main products in the OH-initiated oxidation process, using methodologies like SPME for quantification (Alvarez et al., 2009).
Antioxidant Properties and Radioprotection
Stable nitroxide radicals, closely related to hydroxylamines, are recognized for their potent antioxidant properties and effectiveness as non-thiol radioprotectants. Interestingly, cyclic hydroxylamines, the reduced forms of cyclic nitroxides, show better reductant qualities but lack radioprotective activity. This discrepancy has been investigated, revealing insights into the reactions of these compounds with hydroxyl radicals and OH-adducts, shedding light on their protective mechanisms against radiation-induced oxidative stress (Samuni et al., 2002).
Role in Advanced Oxidation Processes
Hydroxylamine is known to boost the performance of Fe(II)-based advanced oxidation processes by promoting Fe(II) regeneration. Recent studies have explored the interaction between hydroxylamine and ferryl ion (Fe(IV)) in such systems, revealing a dual role of hydroxylamine in transforming major reactive species and regenerating Fe(II). These findings provide deeper insights into the role of hydroxylamine and its interaction with reactive species, advancing our understanding of similar systems (Li et al., 2021).
Synthesis and Antimicrobial Evaluation
Hydroxylamine derivatives have been used in the synthesis of novel compounds with significant antimicrobial properties. These derivatives, synthesized with operational simplicity and high yields, have demonstrated notable antibacterial and antifungal activities, underscoring their potential in antimicrobial applications (Shastri & Post, 2019).
Voltammetric Detection of Water Pollutants
In environmental applications, hydroxylamine derivatives have been used in innovative voltammetric sensors for detecting water pollutants. The sensors, amplified with CoFe2O4 nanoparticles and ionic liquids, have showcased enhanced sensitivity and the ability to detect pollutants like phenylhydrazine, phenol, and hydroxylamine in water solutions, emphasizing the role of these derivatives in environmental monitoring (Karimi et al., 2018).
Safety and Hazards
The safety information for this compound is not widely studied, and there is a lack of sufficient toxicological data. When handling it, appropriate protective measures should be taken, such as wearing chemical protective gloves and goggles . The compound has a GHS05 pictogram, with the signal word “Danger”. It has hazard statement H314 and several precautionary statements .
Mecanismo De Acción
Target of Action
It’s known that hydroxylamines often interact with aldehydes and ketones to form oximes .
Mode of Action
O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine likely interacts with its targets through a nucleophilic addition reaction. In this process, the nitrogen atom in the hydroxylamine acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group of aldehydes or ketones . This reaction forms an oxime, a process that is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of oximes can impact various biochemical pathways, particularly those involving aldehydes and ketones .
Result of Action
The formation of oximes can potentially alter the function of target molecules, leading to downstream effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive substances .
Propiedades
IUPAC Name |
O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGYPUBYTWDYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372235 | |
| Record name | O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2993-57-9 | |
| Record name | O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

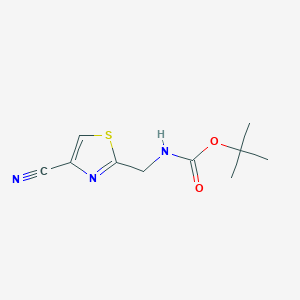

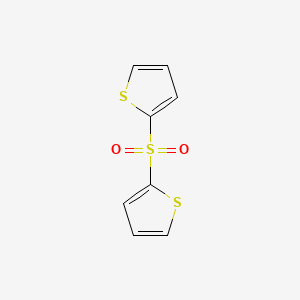

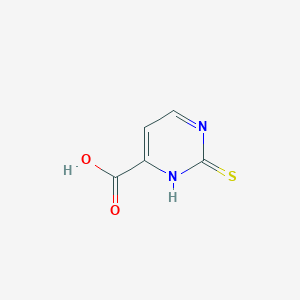
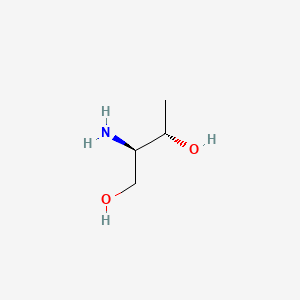

![2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B3024325.png)
![(3-Thiophen-2-ylmethyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B3024327.png)
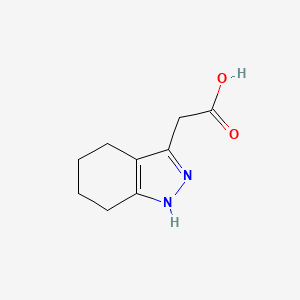
![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B3024330.png)
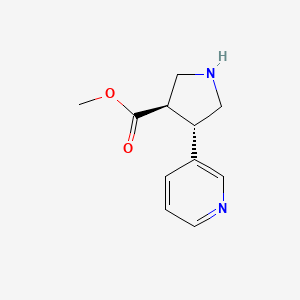
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3024334.png)
